![molecular formula C13H15BrN2O2 B13329047 6-Bromo-7-methoxy-2-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-a]pyridine](/img/structure/B13329047.png)
6-Bromo-7-methoxy-2-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-7-methoxy-2-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 6th position, a methoxy group at the 7th position, and a tetrahydro-2H-pyran-4-yl group at the 2nd position of the imidazo[1,2-a]pyridine core. Imidazo[1,2-a]pyridines are known for their wide range of biological activities and are often used as scaffolds in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-methoxy-2-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-a]pyridine typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: The imidazo[1,2-a]pyridine core can be synthesized through a cyclization reaction involving a pyridine derivative and an imidazole derivative under acidic or basic conditions.
Methoxylation: The methoxy group can be introduced at the 7th position through a nucleophilic substitution reaction using methanol and a suitable base.
Introduction of the Tetrahydro-2H-pyran-4-yl Group: The tetrahydro-2H-pyran-4-yl group can be introduced through a nucleophilic substitution reaction involving a suitable pyran derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dichloromethane, methanol, ethanol
Catalysts: Acidic or basic catalysts depending on the reaction type
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or demethoxylated products .
Scientific Research Applications
6-Bromo-7-methoxy-2-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs due to its biological activity.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Chemical Biology: It serves as a probe to study various biochemical pathways and molecular interactions.
Industrial Applications: The compound is used in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-7-methoxy-2-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways . The exact mechanism depends on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the bromine, methoxy, and tetrahydro-2H-pyran-4-yl groups.
6-Bromo-2-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-a]pyridine: Similar but lacks the methoxy group.
7-Methoxy-2-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-a]pyridine: Similar but lacks the bromine atom.
Uniqueness
6-Bromo-7-methoxy-2-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-a]pyridine is unique due to the combination of substituents, which confer specific chemical and biological properties. The presence of the bromine atom, methoxy group, and tetrahydro-2H-pyran-4-yl group enhances its reactivity and potential as a therapeutic agent .
Properties
Molecular Formula |
C13H15BrN2O2 |
|---|---|
Molecular Weight |
311.17 g/mol |
IUPAC Name |
6-bromo-7-methoxy-2-(oxan-4-yl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H15BrN2O2/c1-17-12-6-13-15-11(8-16(13)7-10(12)14)9-2-4-18-5-3-9/h6-9H,2-5H2,1H3 |
InChI Key |
AUBYUODJUDRUKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC(=CN2C=C1Br)C3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


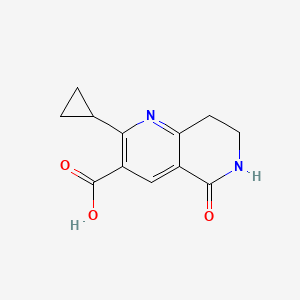
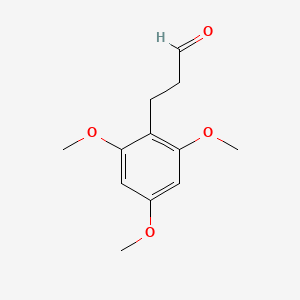
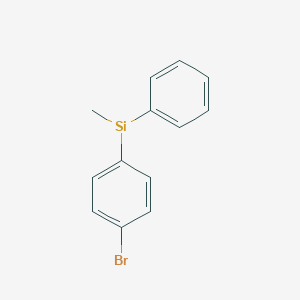
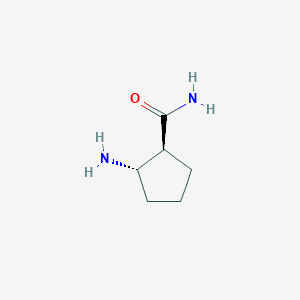
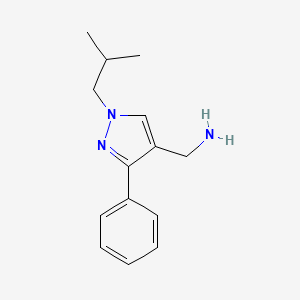
![(5S,6S,9R)-5-Amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol dihydrochloride](/img/structure/B13329005.png)
![7-Methoxyimidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B13329006.png)
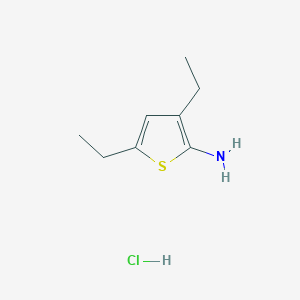
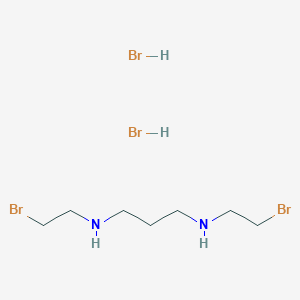
![Bicyclo[3.2.1]octane-1-carbaldehyde](/img/structure/B13329030.png)
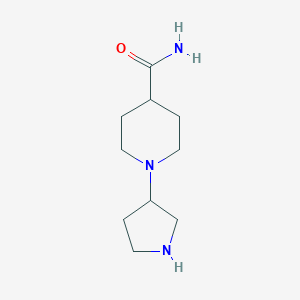
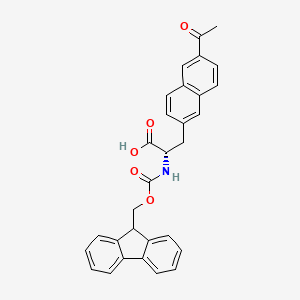
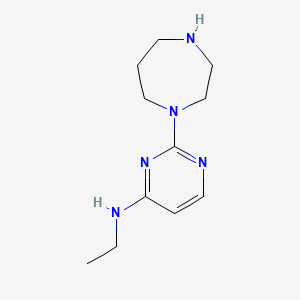
![tert-Butyl 3-amino-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B13329043.png)
